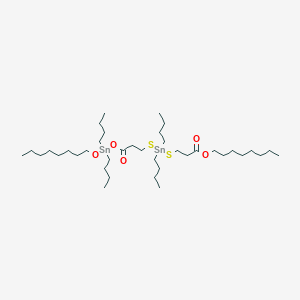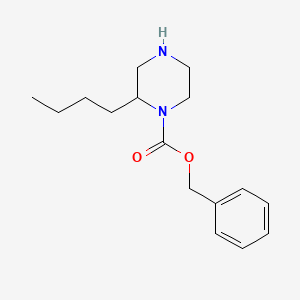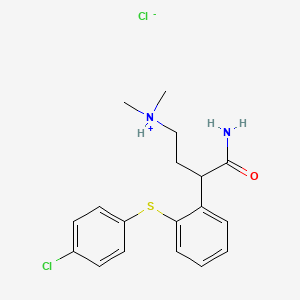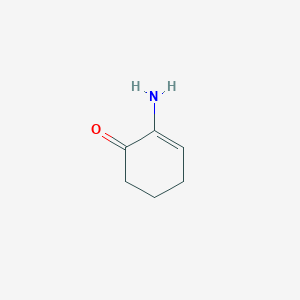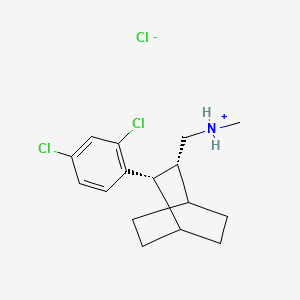
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane ring system with a dichlorophenyl group and a methylaminomethyl substituent, making it a subject of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different aromatic substituents .
Applications De Recherche Scientifique
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2-(o-Chlorophenyl)-3-cyanobicyclo[2,2,2]octane: A structurally similar compound with a cyanobicyclo group instead of the dichlorophenyl group.
cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)Methyl)-4-(p-Toluene Sulfonyloxy)methyl-1,3-Dioxalane: Another related compound used in the synthesis of ketoconazole.
Uniqueness
The uniqueness of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its bicyclic structure and the presence of both dichlorophenyl and methylaminomethyl groups contribute to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
62374-10-1 |
|---|---|
Formule moléculaire |
C16H22Cl3N |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
[(2R,3S)-3-(2,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-14-10-2-4-11(5-3-10)16(14)13-7-6-12(17)8-15(13)18;/h6-8,10-11,14,16,19H,2-5,9H2,1H3;1H/t10?,11?,14-,16-;/m1./s1 |
Clé InChI |
QDIAZDALZWTDAS-UCCWGRJBSA-N |
SMILES isomérique |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=C(C=C(C=C3)Cl)Cl.[Cl-] |
SMILES canonique |
C[NH2+]CC1C2CCC(C1C3=C(C=C(C=C3)Cl)Cl)CC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


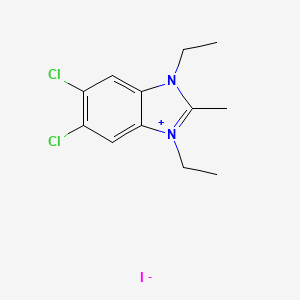
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
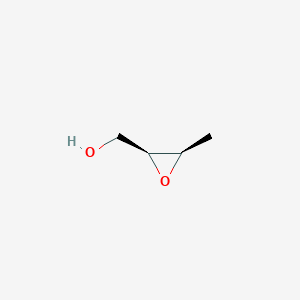
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


